molecular formula C9H8BrClO2 B1500472 Methyl 2-(5-bromo-2-chlorophenyl)acetate CAS No. 203314-33-4

Methyl 2-(5-bromo-2-chlorophenyl)acetate

Cat. No. B1500472
M. Wt: 263.51 g/mol
InChI Key: GINLBXIFGQVBHL-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 203314-33-4 . It has a molecular weight of 263.52 . The IUPAC name for this compound is methyl (5-bromo-2-chlorophenyl)acetate . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for “Methyl 2-(5-bromo-2-chlorophenyl)acetate” is 1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(5-bromo-2-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 263.52 .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Antimicrobial Agents: A study by Benneche et al. (2011) describes the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, which includes reactions that may parallel the reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate in synthesizing antimicrobial compounds (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
  • Derivatization for Analysis: Lagorce et al. (1998) detailed an assay method for analyzing carboxylic acid metabolites in plasma using GC-MS, involving derivatization techniques that could be applicable in the analysis of compounds related to Methyl 2-(5-bromo-2-chlorophenyl)acetate (Lagorce, Perez, Ortiz, Necciari, & Bressolle, 1998).

Pharmacological Research

  • Anticonvulsant Activity: Verma et al. (2004) reported on the anticonvulsant activity of Schiff bases of isatin derivatives, which are structurally related to Methyl 2-(5-bromo-2-chlorophenyl)acetate, highlighting its potential utility in the development of new anticonvulsant drugs (Verma, Pandeya, Singh, & Stables, 2004).

Environmental Studies

  • Adsorption Studies: Khan and Akhtar (2011) conducted studies on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on nano-composite materials, which may offer insights into the environmental fate and remediation strategies for structurally similar compounds such as Methyl 2-(5-bromo-2-chlorophenyl)acetate (Khan & Akhtar, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-(5-bromo-2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINLBXIFGQVBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668228
Record name Methyl (5-bromo-2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromo-2-chlorophenyl)acetate

CAS RN

203314-33-4
Record name Methyl (5-bromo-2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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